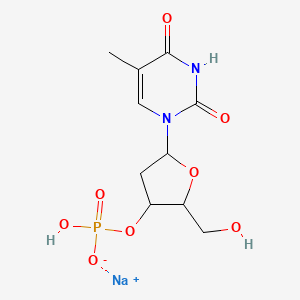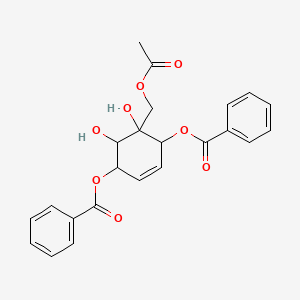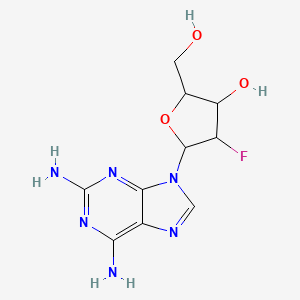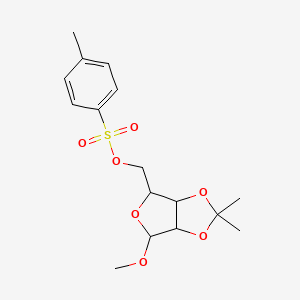
Diethyl 2,2'-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,2’-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) is a chemical compound known for its role as an impurity in Febuxostat, an antihyperuricemic nonpurine inhibitor of xanthine oxidase. This compound has a molecular formula of C24H28N2O5S2 and a molecular weight of 488.62 g/mol.
Méthodes De Préparation
The synthesis of Diethyl 2,2’-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) involves multiple steps, typically starting with the preparation of the thiazole ring. The reaction conditions often include the use of molecular sieves preheated at 500°C for 8 hours to ensure the dryness of solvents . Industrial production methods may involve bulk custom synthesis and procurement .
Analyse Des Réactions Chimiques
Diethyl 2,2’-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed reaction mechanisms are not widely documented.
Reduction: Reduction reactions may involve the use of common reducing agents.
Substitution: Substitution reactions are possible, particularly involving the thiazole ring.
Applications De Recherche Scientifique
This compound is primarily studied as an impurity of Febuxostat, which is used in the treatment of hyperuricemia and gout. Its role in scientific research includes:
Chemistry: Used in the study of xanthine oxidase inhibitors.
Biology: Investigated for its biological interactions and effects.
Medicine: Studied for its potential therapeutic applications and side effects.
Industry: Utilized in the quality control of pharmaceutical products.
Mécanisme D'action
As an impurity of Febuxostat, Diethyl 2,2’-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) does not have a well-documented mechanism of action on its own. Febuxostat works by inhibiting xanthine oxidase, which reduces the production of uric acid.
Comparaison Avec Des Composés Similaires
Similar compounds include other impurities of Febuxostat, such as Dimethyl 2,2’-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) . The uniqueness of Diethyl 2,2’-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) lies in its specific molecular structure and its role in the synthesis and quality control of Febuxostat.
Propriétés
Formule moléculaire |
C24H28N2O5S2 |
|---|---|
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
ethyl 2-[3-(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H28N2O5S2/c1-7-29-23(27)19-14(5)25-21(32-19)16-9-10-18(31-12-13(3)4)17(11-16)22-26-15(6)20(33-22)24(28)30-8-2/h9-11,13H,7-8,12H2,1-6H3 |
Clé InChI |
NMRRUQMBQVTYLF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C3=NC(=C(S3)C(=O)OCC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(3,5-dihydroxyphenyl)-4,6-dihydroxy-3-(4-hydroxyphenyl)-7-[4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-2,3-dihydro-1H-inden-1-yl]-(4-hydroxyphenyl)methanone](/img/structure/B12101545.png)
![2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B12101558.png)
![3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B12101564.png)

![Ethyl 6-iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12101582.png)





![(18,19,21,22,24-Pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl furan-3-carboxylate](/img/structure/B12101612.png)

![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101636.png)

